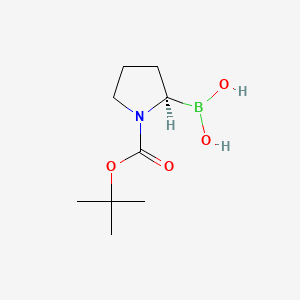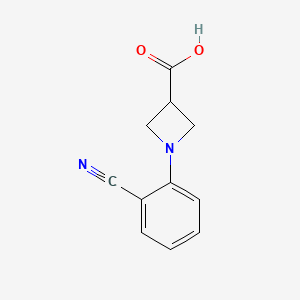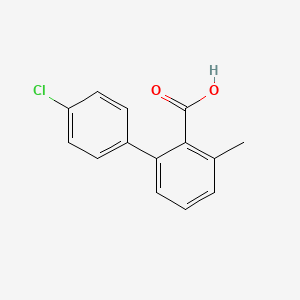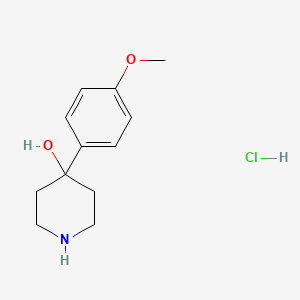
N-Boc-Pyrrolidin-2-(R)-ylboronic acid
Overview
Description
“N-Boc-Pyrrolidin-2-®-ylboronic acid” is a biochemical used for proteomics research . Its molecular formula is C9H18BNO4 and it has a molecular weight of 215.05 .
Synthesis Analysis
A highly diastereoselective addition of chiral N-Boc-pyrrolidin-2-yllithium to optically active bicyclic ketimines has been developed . For this purpose, alkyl- and aryl-substituted chiral N-Boc-amino ketones have been synthesized by the addition of various Grignard reagents to an N-Boc-protected lactam . The resulting N-Boc-amino ketones have been converted into bicyclic ketimines after deprotection and intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of “N-Boc-Pyrrolidin-2-®-ylboronic acid” is represented by the molecular formula C9H18BNO4 . The average mass is 215.055 Da and the monoisotopic mass is 215.132889 Da .
Chemical Reactions Analysis
The chemical reactions involving “N-Boc-Pyrrolidin-2-®-ylboronic acid” are complex and involve multiple steps . The compound is involved in the diastereoselective addition of chiral N-Boc-pyrrolidin-2-yllithium to optically active bicyclic ketimines . This reaction results in the synthesis of enantiomerically pure 1,3-imidazolidin-2-ones and diamines .
Physical And Chemical Properties Analysis
“N-Boc-Pyrrolidin-2-®-ylboronic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 349.2±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 68.8±6.0 kJ/mol and the flash point is 165.0±30.7 °C . The index of refraction is 1.489 and the molar refractivity is 53.9±0.4 cm3 .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIUYLRUCQCTST-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676798 | |
| Record name | [(2R)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-Pyrrolidin-2-(R)-ylboronic acid | |
CAS RN |
149716-78-9 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149716-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)




![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)
![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)


